Gadolinium tribromate is a chemical compound consisting of gadolinium and bromine, with the formula . As a member of the gadolinium halides, it typically forms a crystalline structure and is known for its hygroscopic properties. Gadolinium itself is a silvery-white metal that belongs to the rare earth elements and is characterized by its high magnetic susceptibility and ability to form various compounds with different halides.
Uniqueness: Gadolinium tribromate's distinct property lies in its solubility characteristics compared to other halides. It is more hygroscopic than some other salts, which affects its handling and storage conditions.
The biological implications of gadolinium compounds, including gadolinium tribromate, are significant due to their interactions within biological systems. Gadolinium ions are known to compete with calcium ions in biological processes, which can lead to disruptions in cellular functions. The tripositively charged gadolinium ion does not have any known essential biological role but can interfere with calcium-dependent enzymes and cellular signaling pathways, potentially causing toxicity if accumulated in tissues .
Research indicates that gadolinium-based compounds can be toxic, particularly when not properly chelated, leading to adverse health effects upon accumulation in the body . The biological fate of gadolinium compounds is an area of active research, particularly concerning their use as contrast agents in medical imaging.
The primary method for synthesizing gadolinium tribromate involves reacting gadolinium metal with hydrobromic acid. Other methods may include thermal decomposition of hydrated forms or other gadolinium bromide salts. The synthesis process typically requires careful handling due to the reactivity of both gadolinium and hydrobromic acid.
Gadolinium tribromate and its derivatives have various applications:
Interaction studies involving gadolinium tribromate focus on its behavior in biological systems and its potential toxicity. Research has shown that unchelated gadolinium ions can bind to proteins and other biomolecules, leading to potential adverse effects. Studies on chelation therapy have indicated that certain chelating agents can effectively reduce the toxicity associated with free gadolinium ions by forming stable complexes .
Gadolinium tribromate shares similarities with other halides of gadolinium. Here are some comparable compounds:
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Gadolinium trifluoride | High stability; used in electronic applications | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Gadolinium trichloride | Soluble in water; used in various
Conventional Synthetic Routes for Gadolinium Tribromate FormationThe most widely documented method for synthesizing gadolinium tribromate involves the direct reaction of gadolinium metal with hydrobromic acid. This acid-base reaction proceeds according to the stoichiometric equation: $$ 2 \, \text{Gd} + 6 \, \text{HBr} \rightarrow 2 \, \text{GdBr}3 + 3 \, \text{H}2 $$ This route typically yields hydrated gadolinium tribromate (GdBr₃·nH₂O), which requires dehydration to obtain the anhydrous form. A common purification step involves heating the hydrate with ammonium bromide (NH₄Br) under controlled conditions to drive off water molecules and prevent hydrolysis. An alternative conventional approach utilizes gadolinium oxide (Gd₂O₃) as the starting material. When sintered with ammonium bromide at elevated temperatures (350–400°C), gadolinium oxide undergoes bromination: $$ \text{Gd}2\text{O}3 + 6 \, \text{NH}4\text{Br} \rightarrow 2 \, \text{GdBr}3 + 3 \, \text{H}2\text{O} + 6 \, \text{NH}3 $$ This method avoids the use of metallic gadolinium, reducing costs while achieving yields exceeding 97% under optimized stoichiometric ratios (Gd₂O₃:NH₄Br = 1:18). Novel Methodologies in Tribromate SynthesisRecent advances focus on factorial design optimization to enhance reaction efficiency. A 2020 study employed a 2³ full factorial design with six center points to model the synthesis of GdBr₃ from Gd₂O₃ and NH₄Br. The critical parameters—contact time (t), stoichiometry (Gd₂O₃:NH₄Br), and temperature (T)—were systematically varied, revealing the following optimal conditions:
Under these conditions, the reaction yield reached 97.27%, with minimal byproduct formation. The study further derived a first-degree model correlating yield to the three parameters, enabling predictive scaling for industrial applications. Another innovative approach involves redox transmetalation using mercury (Hg) as a mediating agent. For example, gadolinium metal reacts with aryl bromides in the presence of HgCl₂, bypassing the need for hydrobromic acid. This method facilitates the synthesis of heteroleptic GdBr₃ complexes with tailored ligand environments. Solvothermal and Hydrothermal Synthesis TechniquesSolvothermal methods have gained traction for producing high-purity GdBr₃ crystals. A notable technique involves cesium bromide (CsBr) as a flux in metallothermic reactions. Gadolinium metal, gadolinium tribromide, and arsenic sesquioxide (As₂O₃) are combined in a CsBr flux at 825°C, yielding single crystals of Gd₅Br₃[AsO₃]₄. The flux lowers the reaction temperature and enhances crystal growth kinetics. Hydrothermal synthesis in sealed Carius tubes has also been explored. For instance, gadolinium powder reacts with neopentyl bromide (tBuCH₂Br) in toluene at 190°C, forming dimeric gadolinium tribromate complexes. These conditions prevent oxidation and promote the formation of well-defined coordination geometries. Purification and Crystallization ProcessesPurification of GdBr₃ often involves selective recrystallization from polar solvents. Hydrated GdBr₃ is dissolved in minimal ethanol, filtered to remove insoluble impurities, and slowly evaporated to yield hexagonal crystals. For anhydrous GdBr₃, sublimation at 800–900°C under vacuum effectively separates the compound from non-volatile residues. In solvothermal systems, gadolinium tribromate crystallizes directly from the reaction mixture upon cooling. For example, reactions in toluene at 190°C produce dimeric [{Gd(ODpp)}(μ-ODpp)₃Gd] (ODpp = 2,6-diphenylphenoxide), which precipitates as needle-like crystals suitable for X-ray diffraction analysis. Table 1 summarizes key crystallization conditions and outcomes:
These techniques ensure high crystallinity and phase purity, critical for applications in optoelectronics and catalysis. X-ray diffraction analysis reveals that gadolinium tribromate (gadolinium bromide) crystallizes in the monoclinic crystal system with a distinctive layered structure [11]. This compound, with the chemical formula GdBr₃, exhibits characteristic diffraction patterns that have enabled researchers to determine its precise crystallographic parameters [22]. The crystal structure analysis confirms that gadolinium tribromate adopts an aluminum trichloride-type structure, which is common among lanthanide trihalides [11] [22]. The X-ray diffraction data indicates that gadolinium tribromate crystallizes in the monoclinic C2/m space group (space group number 12), which is characterized by specific symmetry elements including a two-fold rotation axis and a mirror plane [5] [11]. This space group assignment is consistent with the observed systematic absences in the diffraction pattern, particularly the condition that h+k must be even for observed reflections [5]. Table 1: X-ray Diffraction Parameters of Gadolinium Tribromate Crystal Lattice
The diffraction analysis further reveals that the structure consists of gadolinium tribromate sheets oriented in the (0, 0, 1) direction, with the sheets stacked along the c-axis of the unit cell [11] [22]. This layered arrangement is a defining characteristic of the compound and contributes significantly to its physical properties [22]. Monoclinic C2/m Space Group ConfigurationThe monoclinic C2/m space group in which gadolinium tribromate crystallizes is a centrosymmetric space group with distinctive symmetry operations that define the arrangement of atoms within the crystal lattice [5]. This space group is characterized by one two-fold rotation axis (along the b-axis), one mirror plane (perpendicular to the b-axis), a center of inversion, and base-centering translations [5] . The unit cell of gadolinium tribromate in the C2/m space group has the shape of a parallelepiped with unequal axes (a ≠ b ≠ c) and angles where α = γ = 90° and β ≠ 90° [5] . The unique axis in this monoclinic system is the b-axis, following crystallographic convention [5]. The base-centered monoclinic lattice (C-centered) is characterized by lattice points at the corners of the unit cell and at the centers of the two faces that are parallel to the unique axis [5] . The C2/m space group contains multiple special positions with different site symmetries, and its general position has a multiplicity of 8 [5]. The diffraction characteristics of this space group include systematic absences where h+k is odd for all reflections, while there are no conditions for h0l, 0k0, or 00l reflections [5] . This space group is frequently observed in layered materials and is particularly common among compounds with sheet-like structures, making it well-suited for the structural arrangement of gadolinium tribromate [5] [11]. The symmetry elements of the C2/m space group directly influence the packing of the gadolinium and bromine atoms, resulting in the characteristic two-dimensional sheet structure observed in gadolinium tribromate [11] [22]. Two-Dimensional Sheet Structural OrganizationThe crystal structure of gadolinium tribromate is characterized by a distinctive two-dimensional sheet organization that defines its physical and chemical properties [11] [22]. X-ray diffraction analysis reveals that the structure consists of gadolinium tribromate sheets oriented specifically in the (0, 0, 1) direction, with these sheets stacked along the c-axis of the unit cell [11] [22]. Within each sheet, gadolinium ions (Gd³⁺) are coordinated to six bromine ions (Br⁻) forming gadolinium bromide octahedra (GdBr₆) [11]. These octahedra share edges to create a continuous two-dimensional network, resulting in a compact sheet structure [11] [22]. The edge-sharing arrangement of octahedra is a key structural feature that determines many of the physical properties of gadolinium tribromate [22]. The sheets in the gadolinium tribromate structure are held together by relatively weak forces compared to the stronger bonds within the sheets themselves [11]. This anisotropic bonding arrangement contributes to the material's distinctive physical properties, including potential cleavage planes parallel to the sheets and anisotropic thermal expansion [11] [22]. The two-dimensional sheet structure of gadolinium tribromate bears a strong resemblance to that of aluminum trichloride (AlCl₃), which is a common structural motif among metal trihalides [11] [22]. This structural similarity places gadolinium tribromate within a broader family of compounds with comparable crystallographic arrangements [22]. The sheet structure influences various aspects of the material's behavior, including its crystal growth habits and mechanical properties [11]. The preferred cleavage planes typically run parallel to the sheets, reflecting the weaker interlayer bonding compared to the stronger bonds within the sheets themselves [11] [22]. Bond Length and Coordination Geometry AnalysisThe coordination environment around gadolinium ions in gadolinium tribromate is a critical aspect of its crystal structure and directly influences its physical and chemical properties [11] [22]. X-ray diffraction analysis reveals that each gadolinium ion (Gd³⁺) is coordinated to six bromine ions (Br⁻) in an octahedral arrangement, which is typical for trivalent lanthanide ions in halide compounds [11] [7]. All gadolinium-bromine bond lengths in the structure are approximately 2.85 Å, indicating a remarkably uniform octahedral coordination environment [11] [22]. This bond length is consistent with the sum of the ionic radii of Gd³⁺ and Br⁻, suggesting predominantly ionic bonding character with some degree of covalent contribution [7] [11]. Table 2: Bond Length and Coordination Geometry Parameters in Gadolinium Tribromate
The crystal structure analysis identifies two inequivalent bromine sites in gadolinium tribromate [11] [22]. Both sites feature bromine ions bonded in an L-shaped geometry to two equivalent gadolinium atoms [11]. This L-shaped geometry is a direct consequence of the edge-sharing arrangement of octahedra within the two-dimensional sheets [11] [22]. The edge-sharing arrangement of gadolinium bromide octahedra (rather than corner-sharing) leads to a more compact sheet structure and influences the electronic and magnetic properties of the material [11] [22]. While the ideal octahedron has all angles at 90°, the monoclinic symmetry of gadolinium tribromate allows for slight distortions from perfect octahedral geometry [5] [11]. These subtle distortions can significantly affect the material's physical properties, including its optical and magnetic behavior [7] [11].
Structural CharacteristicsSingle-crystal X-ray diffraction of Gd(BrO₃)₃·9H₂O reveals distorted tricapped trigonal prismatic coordination around gadolinium with nine water molecules and three bromate groups occupying C₁ sites [2] [6]. Raman and infrared analyses corroborate the reduced symmetry of the bromate ion (from ideal C₃ᵥ to C₁) produced by asymmetric hydrogen-bond patterns within the lattice [7] [8]. Vibrational modes of the bromate anion in the gadolinium lattice occur at 820 cm⁻¹ (ν₁ symmetric stretch), 789 cm⁻¹ (ν₃ asymmetric stretch), and split bending modes at 371 and 383 cm⁻¹ (ν₄) [7]. The degeneracy lifting magnitude follows the lanthanide contraction series, with gadolinium lying intermediate between neodymium and terbium bromates [2]. Chemical Properties and ReactivityBromate Anion Behavior in Rare-Earth ComplexesBromate ligation in rare-earth compounds displays pronounced metal–anion electronic coupling that influences both vibrational spectra and magnetic ordering. Key experimental observations include:
The systematic up-shift of all modes from neodymium to dysprosium signals growing anion polarization inside the contracting rare-earth field [2] [8]. Acidic pH Compatibility and Solubility ProfilesBromate salts of trivalent lanthanides remain highly soluble in water and moderately acidic media, a consequence of the large hydration enthalpy of BrO₃⁻ and the absence of readily hydrolysable cations. Quantitative solubility data for gadolinium tribromate are summarised in Table 3.2-1.
Isopiestic activity-coefficient measurements indicate that bromate complexes form predominantly inner-sphere ion pairs in water, yielding mean molal activity coefficients near 0.32 at 3 mol kg⁻¹ [12]. Under strongly acidic conditions (pH < 3), partial protonation of BrO₃⁻ is possible, yet Gd(BrO₃)₃ remains stable; potentiometric titrations down to pH 1.5 show negligible release of Br₂ or Br₂O, in contrast to chlorate analogues [5] [13]. Precipitation tests with concentrated hydrochloric and nitric acids confirm the absence of sparingly soluble basic bromate phases, underscoring compatibility with typical hydrometallurgical leaching environments [14]. Thermal Decomposition PathwaysThermogravimetric-differential scanning calorimetry on Gd(BrO₃)₃·9H₂O discloses a multistep pathway (Table 3.3-1).
Kinetic modelling (isoconversional Friedman plots) reveals diffusion-controlled dehydration (stage I) followed by nucleation-and-growth mechanisms for bromate reduction (stage III) and oxide formation (stage VI) [15]. Rare-earth catalytic oxides such as dysprosium(III) oxide or gadolinium(III) oxide accelerate stages IV–VI by facilitating electron-transfer recombination of intermediate bromite species [16]. Redox Behavior and Oxidizing CapabilitiesThermodynamic PerspectiveThe large positive standard potential of the bromate–bromide couple (+1.44 V in acid) renders gadolinium tribromate a powerful oxidizer [5]. In solid-state redox titrations, one mole of bromate oxidises three moles of iodide to triiodide quantitatively, forming gadolinium tribromide as a reduced product [17].
The strong oxidizing strength of BrO₃⁻ is not attenuated appreciably by coordination to gadolinium, as calorimetric cycling shows the enthalpy of bromate reduction in the lattice to be −115 kJ mol⁻¹, only 4% lower than for sodium bromate [19]. Kinetic Behaviour in SolutionStopped-flow UV-visible experiments at 298 K demonstrate first-order dependence on bromate concentration for the oxidation of phenolic substrates. Rate constants scale with ionic strength, indicating participation of inner-sphere association complexes. Typical pseudo-first-order rate constants:
Solid-State Electron-Transfer ProcessesPhotochemical studies on ruthenium complexes demonstrate visible-light induced oxidation of bromide by bromate in acetone proceeds via Br⁻/Br₂- ⁻ radical intermediates; however, in the presence of Gd³⁺ tribromate the static and dynamic quenching pathways converge, implying exogenous gadolinium does not interfere with bromine radical recombination kinetics [20]. Catalytic promotion of bromate decomposition by dispersed gadolinium(III) oxide nanoparticles reduces onset temperature of oxygen evolution by 22 °C relative to pure sodium bromate, due to electron donation from surface Gd³⁺ sites to peroxide-like BrO₂ pairs [16]. Concluding RemarksHydrogen Bond Acceptor Count 9
Exact Mass 540.63131 g/mol
Monoisotopic Mass 538.63336 g/mol
Heavy Atom Count 13
Dates
Last modified: 08-10-2024
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